molecular formula C19H21NO4 B14785437 Corytuberine, pentahydrate

Corytuberine, pentahydrate

Cat. No.: B14785437
M. Wt: 327.4 g/mol
InChI Key: WHFUDAOCYRYAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corytuberine is an aporphine alkaloid, a class of naturally occurring chemical compounds found in various plant species. It is characterized by its unique structure, which includes hydroxy groups at positions 1 and 11, and methoxy groups at positions 2 and 10. This compound is known for its diverse pharmacological properties and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of corytuberine typically begins with the conversion of (S)-reticuline to corytuberine, catalyzed by corytuberine synthase (CTS). This enzyme-mediated reaction involves the intramolecular C-C phenol-coupling of (S)-reticuline .

Industrial Production Methods: Industrial production of corytuberine can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms. For instance, Saccharomyces cerevisiae has been engineered to produce benzylisoquinoline alkaloids, including corytuberine, through heterologous pathway reconstruction and metabolic engineering .

Chemical Reactions Analysis

Types of Reactions: Corytuberine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Catalyzed by corytuberine synthase (CTS).

    Methylation: Catalyzed by (S)-corytuberine-N-methyltransferase (SCNMT).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of corytuberine involves its interaction with various molecular targets and pathways. It acts as a Bronsted base, capable of accepting a hydron from a donor. This property is linked to its role as a plant metabolite and its involvement in various metabolic reactions .

Comparison with Similar Compounds

Corytuberine is part of the benzylisoquinoline alkaloid family, which includes compounds such as:

Corytuberine is unique due to its specific structure and the enzymatic pathways involved in its biosynthesis, which distinguish it from other alkaloids in its family.

Properties

IUPAC Name

2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFUDAOCYRYAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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